molecular formula C11H13F3O2 B14840915 3-Tert-butoxy-2-(trifluoromethyl)phenol

3-Tert-butoxy-2-(trifluoromethyl)phenol

Cat. No.: B14840915
M. Wt: 234.21 g/mol
InChI Key: NBCSLIRSFXRKOX-UHFFFAOYSA-N
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Description

3-Tert-butoxy-2-(trifluoromethyl)phenol is an organic compound with the molecular formula C11H13F3O2 and a molecular weight of 234.21 g/mol . It belongs to the class of phenols and is characterized by the presence of a tert-butoxy group and a trifluoromethyl group attached to the phenol ring. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-2-(trifluoromethyl)phenol typically involves the introduction of the tert-butoxy and trifluoromethyl groups onto a phenol ring. One common method involves the reaction of 3-hydroxybenzotrifluoride with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The tert-butoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Tert-butoxy-2-(trifluoromethyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the tert-butoxy and trifluoromethyl groups influence its chemical reactivity and stability. These interactions can modulate the compound’s biological activity and its effects on various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)phenol: Lacks the tert-butoxy group, resulting in different chemical properties and reactivity.

    4-(Trifluoromethyl)phenol: The trifluoromethyl group is positioned differently on the phenol ring, affecting its reactivity and applications.

    2-(Trifluoromethyl)phenol: Similar to 3-(Trifluoromethyl)phenol but with the trifluoromethyl group in the ortho position.

Uniqueness

3-Tert-butoxy-2-(trifluoromethyl)phenol is unique due to the combination of the tert-butoxy and trifluoromethyl groups, which impart distinct chemical properties

Properties

Molecular Formula

C11H13F3O2

Molecular Weight

234.21 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-2-(trifluoromethyl)phenol

InChI

InChI=1S/C11H13F3O2/c1-10(2,3)16-8-6-4-5-7(15)9(8)11(12,13)14/h4-6,15H,1-3H3

InChI Key

NBCSLIRSFXRKOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1C(F)(F)F)O

Origin of Product

United States

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